![molecular formula C15H23N3O2 B11161098 N-[3-(dimethylamino)propyl]-4-(propanoylamino)benzamide](/img/structure/B11161098.png)
N-[3-(dimethylamino)propyl]-4-(propanoylamino)benzamide
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Overview
Description
N-[3-(dimethylamino)propyl]-4-(propanoylamino)benzamide is a chemical compound with the molecular formula C15H23N3O2 and a molecular weight of 277.36 g/mol . This compound is known for its unique structure, which includes a benzamide core substituted with a dimethylamino propyl group and a propanoylamino group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-4-(propanoylamino)benzamide typically involves the reaction of 4-aminobenzamide with 3-(dimethylamino)propylamine and propanoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-4-(propanoylamino)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[3-(dimethylamino)propyl]-4-(propanoylamino)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-4-(propanoylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biochemical effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(dimethylamino)propyl]benzamide
- N-[3-(dimethylamino)propyl]lauramide
- N-[3-(dimethylamino)propyl]-4-(propanoylamino)benzamide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets, making it valuable for specialized applications .
Properties
Molecular Formula |
C15H23N3O2 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-(propanoylamino)benzamide |
InChI |
InChI=1S/C15H23N3O2/c1-4-14(19)17-13-8-6-12(7-9-13)15(20)16-10-5-11-18(2)3/h6-9H,4-5,10-11H2,1-3H3,(H,16,20)(H,17,19) |
InChI Key |
DMERKZNYUQIKCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCCN(C)C |
Origin of Product |
United States |
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